

# Proscaline's relationship to mescaline and other phenethylamines

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## Compound of Interest

Compound Name: *Proscaline*

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An In-Depth Technical Guide to the Relationship Between **Proscaline**, Mescaline, and Other Phenethylamines

## Introduction

Phenethylamines are a class of organic compounds with a phenethylamine backbone. This class includes a wide range of substances with diverse pharmacological activities, from neurotransmitters and hormones to potent psychoactive drugs. Mescaline, a naturally occurring psychedelic found in the peyote cactus (*Lophophora williamsii*), is the archetypal psychedelic phenethylamine.<sup>[1]</sup> Its structure has served as a foundation for the synthesis of a vast array of analogs with modified psychoactive properties.

This technical guide provides a detailed examination of **proscaline** (4-propoxy-3,5-dimethoxyphenethylamine), a synthetic analog of mescaline, and its relationship to mescaline and other substituted phenethylamines.<sup>[2]</sup> We will explore their structure-activity relationships, pharmacological profiles, and the experimental methodologies used to characterize these compounds. This document is intended for researchers, scientists, and drug development professionals.

## Chemical Structures and Structure-Activity Relationships (SAR)

The core structure of these compounds is phenethylamine, which consists of a phenyl ring attached to an ethylamine side chain.[3] Modifications to this basic structure, particularly substitutions on the phenyl ring, lead to significant changes in pharmacological activity.

Mescaline is 3,4,5-trimethoxyphenethylamine. **Proscaline** is the 4-propoxy analog of mescaline, meaning the methoxy group at the 4-position is replaced with a propoxy group.[2][4] This seemingly minor modification results in a significant increase in potency.

**Figure 1:** Chemical Structures of Mescaline and **Proscaline**.

The structure-activity relationship (SAR) for 3,4,5-trisubstituted phenethylamines has been explored to some extent. A key finding is the significant influence of the substituent at the 4-position of the phenyl ring on psychedelic potency.[5] Increasing the length of the alkoxy chain at this position from methoxy (mescaline) to ethoxy (escaline) and propoxy (**proscaline**) leads to a progressive increase in potency.[5][6] This suggests that the size and lipophilicity of this group are critical for optimal interaction with the target receptors.[2] **Proscaline** is considerably more lipophilic than mescaline, which may contribute to its enhanced blood-brain barrier permeability.[2]

## Pharmacology

### Receptor Binding Profiles

The primary mechanism of action for psychedelic phenethylamines is agonism at serotonin receptors, particularly the 5-HT<sub>2A</sub> subtype.[1][7] Activation of this receptor is considered responsible for the characteristic psychedelic effects.[7] These compounds also show affinity for other serotonin receptors, such as 5-HT<sub>2C</sub>. [2][8]

Table 1: Receptor Binding Affinities (K<sub>i</sub>, nM) of Mescaline Analogs

Compound	5-HT <sub>2A</sub>	5-HT <sub>2C</sub>
Mescaline	516	2100
Escaline	97	560
Proscaline	30	330

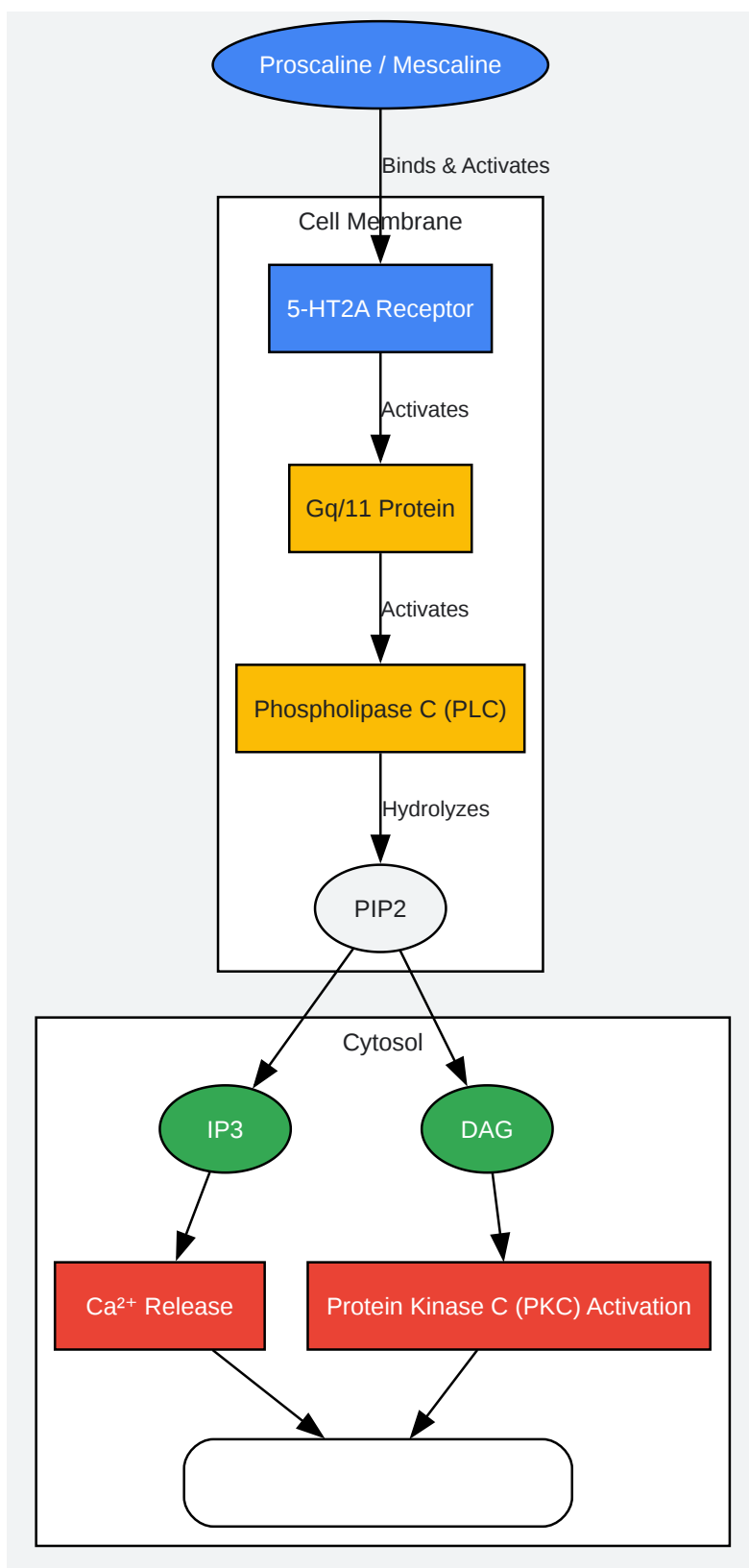
Data synthesized from multiple sources. Note: Lower  $K_i$  values indicate higher binding affinity.

As shown in Table 1, increasing the length of the 4-alkoxy chain correlates with a higher affinity for the 5-HT<sub>2A</sub> and 5-HT<sub>2C</sub> receptors.[8]

## Signaling Pathways

Activation of the 5-HT<sub>2A</sub> receptor, a G protein-coupled receptor (GPCR), primarily initiates the Gq/11 signaling cascade.[9] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP<sub>2</sub>) into inositol trisphosphate (IP<sub>3</sub>) and diacylglycerol (DAG). These second messengers then trigger the release of intracellular calcium and the activation of protein kinase C (PKC), respectively, leading to a cascade of downstream cellular effects.[9]

Some 5-HT<sub>2A</sub> receptor agonists may also engage other signaling pathways, such as the  $\beta$ -arrestin pathway, a concept known as biased agonism.[7][9] The specific signaling profile of a given ligand can influence its overall pharmacological effects.



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**Figure 2:** Canonical 5-HT2A Receptor Signaling Pathway.

## In Vivo Effects

The head-twitch response (HTR) in rodents is a behavioral proxy for 5-HT<sub>2A</sub> receptor activation and is commonly used to assess the in vivo potency of psychedelic compounds.<sup>[5]</sup> Studies using the HTR assay have confirmed the increased potency of **proscaline** relative to mescaline.

Table 2: In Vivo Potency of Mescaline Analogs in Mice (HTR Assay)

Compound	ED50 (μmol/kg)	Relative Potency (vs. Mescaline)
Mescaline	26.3	1.0
Escaline	11.2	~2.3
Proscaline	8.09	~3.3

Data from Halberstadt et al. (2019).<sup>[5]</sup>

These in vivo findings are consistent with the in vitro receptor binding data, demonstrating that the structural modification in **proscaline** translates to a functional increase in potency.<sup>[5]</sup> In humans, **proscaline** is reported to be approximately five to seven times more potent than mescaline by weight.<sup>[2][10]</sup> The duration of effects for both substances is reported to be in the range of 8 to 12 hours.<sup>[2]</sup>

## Pharmacokinetics and Metabolism

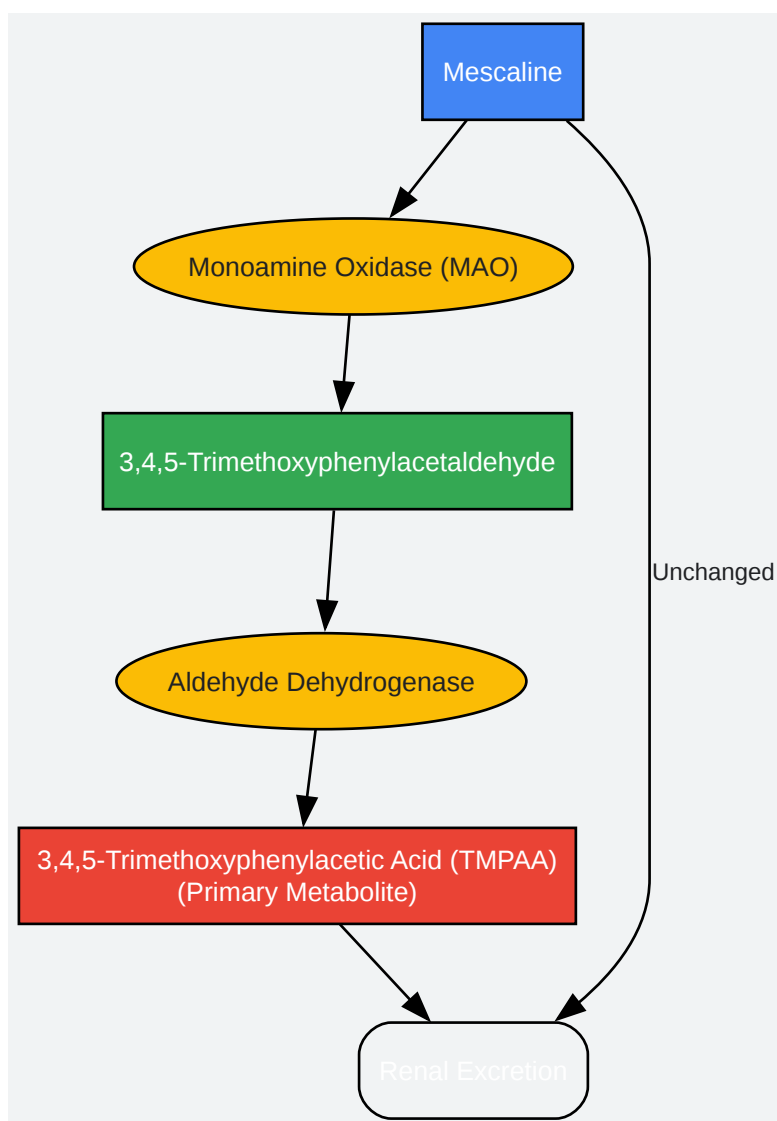
The pharmacokinetic profile of mescaline has been studied to some extent. It is primarily metabolized by oxidative deamination to 3,4,5-trimethoxyphenylacetic acid (TMPAA).<sup>[6][11]</sup> A significant portion of an oral dose is excreted unchanged in the urine.<sup>[6]</sup>

In contrast, there is very little published data on the pharmacokinetics and metabolism of **proscaline**.<sup>[10]</sup> It is presumed to have a metabolic profile similar to mescaline, but this has not been experimentally verified.

Table 3: Pharmacokinetic Parameters of Mescaline

Parameter	Value
Oral Bioavailability	>53% (estimated)[6]
Time to Peak (Oral)	1.6 - 2.3 hours[6]
Half-life	~6 hours[12]
Primary Metabolite	3,4,5-trimethoxyphenylacetic acid (TMPAA)[6] [11]

| Excretion | ~87% in urine within 24 hours[6] |



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**Figure 3:** Primary Metabolic Pathway of Mescaline.

## Experimental Protocols

### Synthesis of Proscaline

The following protocol is based on the synthesis described by Alexander Shulgin.[\[13\]](#)

#### Step 1: Alkylation of Homosyringonitrile

- Combine 5.8 g of homosyringonitrile, 100 mg of decyltriethylammonium iodide, and 10 g of n-propyl bromide in 50 mL of anhydrous acetone.
- Add 6.9 g of finely powdered anhydrous potassium carbonate.
- Reflux the mixture for 10 hours.
- Add an additional 5 g of n-propyl bromide and continue refluxing for another 48 hours.
- Filter the mixture, wash the solids with acetone, and remove the solvent from the combined filtrate under vacuum.
- Suspend the residue in acidified water and extract three times with 175 mL of dichloromethane ( $\text{CH}_2\text{Cl}_2$ ).
- Wash the pooled extracts with 5% NaOH, then with dilute HCl.
- Remove the solvent under vacuum to yield a crude oil.
- Distill the oil at 132-142 °C at 0.3 mm/Hg to obtain 3,5-dimethoxy-4-(n)-propoxyphenylacetonitrile.

#### Step 2: Reduction of the Nitrile

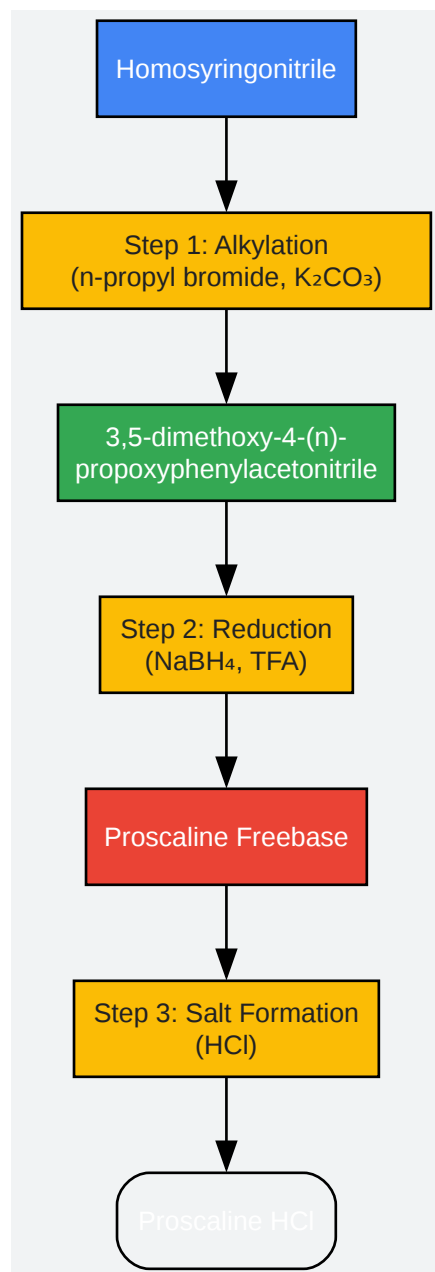
- Dissolve 4.7 g of the nitrile from Step 1 in 20 mL of tetrahydrofuran (THF).
- Add 2.4 g of powdered sodium borohydride to the solution while stirring.
- Slowly add 1.5 mL of trifluoroacetic acid dropwise.

- Continue stirring for 1 hour after the reaction subsides.
- Pour the reaction mixture into 300 mL of water.
- Cautiously acidify with dilute sulfuric acid and wash with CH<sub>2</sub>Cl<sub>2</sub>.
- Make the aqueous phase basic with dilute NaOH and extract twice with 75 mL of CH<sub>2</sub>Cl<sub>2</sub>.
- Pool the extracts and remove the solvent under vacuum.
- Distill the resulting residue at 115-125 °C at 0.3 mm/Hg to yield **proscaline** freebase as a colorless oil.

### Step 3: Salt Formation

- Dissolve the **proscaline** freebase in isopropyl alcohol.
- Neutralize with concentrated HCl.
- Dilute with anhydrous diethyl ether to precipitate 3,5-dimethoxy-4-(n)-propoxyphenethylamine hydrochloride (**Proscaline** HCl) as white crystals.





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**Figure 4:** Workflow for the Synthesis of **Proscaline HCl**.

## Radioligand Binding Assay

This protocol outlines a general procedure for determining the binding affinity ( $K_i$ ) of a test compound for a specific receptor, such as the 5-HT<sub>2A</sub> receptor.

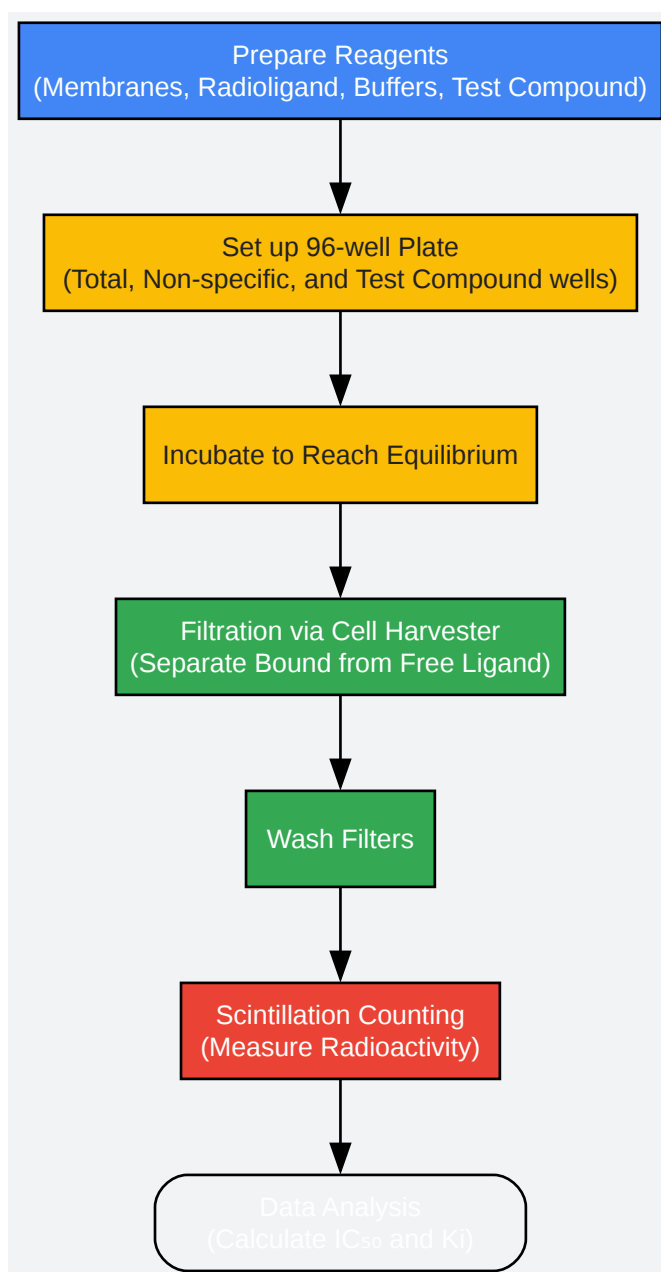
Materials:

- Cell membranes from a cell line stably expressing the target receptor (e.g., HEK-293 cells expressing human 5-HT<sub>2A</sub>).
- Radioligand specific for the target receptor (e.g., [<sup>3</sup>H]ketanserin for 5-HT<sub>2A</sub>).
- Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- Wash buffer (ice-cold binding buffer).
- Test compounds (e.g., **proscaline**) at various concentrations.
- Non-specific binding control (a high concentration of a known unlabeled ligand, e.g., 10  $\mu$ M spiperone).
- 96-well plates, glass fiber filter mats, scintillation fluid, and a scintillation counter.

#### Procedure:

- Assay Setup: In a 96-well plate, add binding buffer, the test compound at various concentrations (for displacement curve), cell membrane preparation, and the radioligand at a concentration near its K<sub>d</sub>.
- Controls: Prepare wells for total binding (no test compound) and non-specific binding (with the non-specific control ligand).
- Incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.
- Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
- Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
- Scintillation Counting: Place the dried filter mats into vials with scintillation fluid and measure the radioactivity using a scintillation counter.
- Data Analysis:

- Calculate specific binding by subtracting non-specific binding from total binding.
- Plot the percentage of specific binding against the log concentration of the test compound to generate a displacement curve.
- Determine the IC<sub>50</sub> value (the concentration of test compound that inhibits 50% of specific radioligand binding) using non-linear regression.
- Calculate the K<sub>i</sub> value using the Cheng-Prusoff equation:  $K_i = IC_{50} / (1 + ([L]/K_d))$ , where [L] is the concentration of the radioligand and K<sub>d</sub> is its dissociation constant.



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